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molecular formula C10H12N2O B7855669 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Cat. No. B7855669
M. Wt: 176.21 g/mol
InChI Key: MZLRFUCMBQWLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521184

Procedure details

8 g (0.35 mol) of sodium are placed in 260 ml of toluene and at 100° made into a suspension using a vibromixer. After cooling to 0°, 17 ml (0.42 mol) of methanol are added dropwise, with cooling, and the mixture is then stirred for 45 minutes at 75°. At 25° and with ice-cooling, a solution of 38.5 ml (0.35 mol) of 3-acetylpyridine and 28 ml (0.35 mol) of ethyl formate in 300 ml of toluene are added dropwise in the course of 45 minutes. The yellow suspension is stirred for 16 hours at 25° and then 23.7 g (0.52 mol) of dimethylamine are added. After the addition of 100 ml of toluene, the mixture is stirred for 45 minutes at 25°, and then at 0° a solution of 20 ml of acetic acid in 150 ml of toluene is added dropwise in the course of 30 minutes and the mixture is then boiled at reflux for 1 hour. After cooling to 25°, the mixture is filtered and washed with 500 ml of toluene/hexane (1:1) and the filtrate is concentrated until crystallisation begins. Cooling to 0°, filtration and drying at 80° under HV yield 3-dimethylamino-1-(3-pyridyl)-2-propen-1one; m.p. 81°-82°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
38.5 mL
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
23.7 g
Type
reactant
Reaction Step Five
Quantity
260 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[CH3:2]O.[C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(=[O:6])[CH3:5].C(OCC)=O.[CH3:18][NH:19][CH3:20]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:18][N:19]([CH3:2])[CH:20]=[CH:5][C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
38.5 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
28 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
23.7 g
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
260 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 45 minutes at 75°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
At 25° and with ice-cooling
STIRRING
Type
STIRRING
Details
The yellow suspension is stirred for 16 hours at 25°
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 45 minutes at 25°
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with 500 ml of toluene/hexane (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated until crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 0°
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying at 80° under HV

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05521184

Procedure details

8 g (0.35 mol) of sodium are placed in 260 ml of toluene and at 100° made into a suspension using a vibromixer. After cooling to 0°, 17 ml (0.42 mol) of methanol are added dropwise, with cooling, and the mixture is then stirred for 45 minutes at 75°. At 25° and with ice-cooling, a solution of 38.5 ml (0.35 mol) of 3-acetylpyridine and 28 ml (0.35 mol) of ethyl formate in 300 ml of toluene are added dropwise in the course of 45 minutes. The yellow suspension is stirred for 16 hours at 25° and then 23.7 g (0.52 mol) of dimethylamine are added. After the addition of 100 ml of toluene, the mixture is stirred for 45 minutes at 25°, and then at 0° a solution of 20 ml of acetic acid in 150 ml of toluene is added dropwise in the course of 30 minutes and the mixture is then boiled at reflux for 1 hour. After cooling to 25°, the mixture is filtered and washed with 500 ml of toluene/hexane (1:1) and the filtrate is concentrated until crystallisation begins. Cooling to 0°, filtration and drying at 80° under HV yield 3-dimethylamino-1-(3-pyridyl)-2-propen-1one; m.p. 81°-82°.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
38.5 mL
Type
reactant
Reaction Step Four
Quantity
28 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
23.7 g
Type
reactant
Reaction Step Five
Quantity
260 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[CH3:2]O.[C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)(=[O:6])[CH3:5].C(OCC)=O.[CH3:18][NH:19][CH3:20]>C1(C)C=CC=CC=1.C(O)(=O)C>[CH3:18][N:19]([CH3:2])[CH:20]=[CH:5][C:4]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1)=[O:6] |^1:0|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
38.5 mL
Type
reactant
Smiles
C(C)(=O)C=1C=NC=CC1
Name
Quantity
28 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
23.7 g
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
260 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred for 45 minutes at 75°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
At 25° and with ice-cooling
STIRRING
Type
STIRRING
Details
The yellow suspension is stirred for 16 hours at 25°
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 45 minutes at 25°
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 25°
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
washed with 500 ml of toluene/hexane (1:1)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated until crystallisation
TEMPERATURE
Type
TEMPERATURE
Details
Cooling to 0°
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
drying at 80° under HV

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CN(C=CC(=O)C=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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